Structural Scaffold Differentiation: Benzofuran-Benzothiazole Hybrid vs. Mono-Heterocyclic and Resorcinol Amide PDHK Inhibitors
CAS 681174-30-1 incorporates a benzofuran-2-carboxamide core connected via an amide to a benzothiazole-6-carboxamide, yielding a molecular weight of 337.35 g/mol (C17H11N3O3S) and a computed heavy atom count of 24 . By contrast, the prototypical PDHK inhibitor dichloroacetate (DCA) has a molecular weight of 128.94 g/mol (C2HCl2O2, heavy atom count 5), while the ATP-competitive inhibitor AZD7545 has a molecular weight of 422.42 g/mol and lacks a benzofuran moiety . The pan-isoform PDHK inhibitors reported by Brough et al. (2017) are resorcinol amides with a distinct hydrogen-bonding pharmacophore centered on the resorcinol hydroxyl groups, whereas CAS 681174-30-1 relies on a carboxamide-rich benzofuran-benzothiazole architecture [1]. This topological divergence is relevant: the benzofuran oxygen and the amide NH groups present in CAS 681174-30-1 create a hydrogen-bond donor/acceptor pattern that differs from both the resorcinol amide and the AZD7545 chemotypes, which may translate to differentiated binding kinetics and isoform selectivity profiles [1].
| Evidence Dimension | Chemical scaffold topology and molecular descriptors |
|---|---|
| Target Compound Data | MW 337.35; 24 heavy atoms; benzofuran-O + 2 amide NH donors; benzothiazole S and N acceptors; SMILES: NC(=O)C1=C(NC(=O)C2=CC=C3N=CSC3=C2)C2=CC=CC=C2O1 |
| Comparator Or Baseline | DCA (MW 128.94, 5 heavy atoms, simple carboxylate); AZD7545 (MW 422.42, no benzofuran); Resorcinol amide series (resorcinol OH pharmacophore, no benzothiazole) |
| Quantified Difference | MW difference vs DCA: +208.41; vs AZD7545: −85.07; heavy atom count difference vs DCA: +19. Unique benzofuran-benzothiazole connectivity not present in any comparator series. |
| Conditions | Structural comparison based on published chemical structures and molecular formulas; no co-crystal structure of CAS 681174-30-1 with PDHK1 is publicly available. |
Why This Matters
Scaffold topology directly influences binding mode, isoform selectivity, and intellectual property position—when procuring a PDHK1 inhibitor tool compound for target validation, a benzofuran-benzothiazole hybrid offers a chemotype distinct from both clinical-stage and widely used probe compounds, reducing the risk of redundant SAR exploration.
- [1] Brough PA, et al. J Med Chem. 2017;60(6):2271-2286. Resorcinol amide PDHK inhibitors. View Source
